Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside

Description

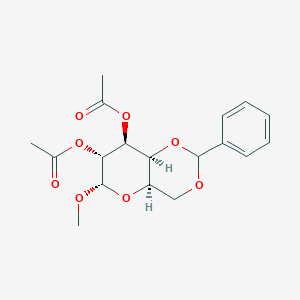

Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-α-D-galactopyranoside is a protected galactopyranoside derivative widely used in carbohydrate chemistry for synthesizing complex glycans and glycoconjugates. Its structure features a galactose core with acetyl groups at the C2 and C3 positions and a benzylidene acetal protecting the C4 and C6 hydroxyls (Figure SM 3.1.17.1, ). This protection strategy enhances regioselectivity during glycosylation reactions by blocking reactive hydroxyl groups while leaving others accessible for further functionalization. The compound is synthesized via sequential protection steps: initial benzylidene acetal formation (e.g., using benzaldehyde dimethyl acetal) followed by selective acetylation of C2 and C3 hydroxyls under controlled conditions .

Applications include its role as a glycosyl donor or acceptor in oligosaccharide assembly and as a precursor for enzymatic or chemical modifications to generate bioactive glycans. Its stability under acidic and basic conditions makes it particularly useful in multi-step syntheses .

Properties

IUPAC Name |

[(4aR,6S,7R,8S,8aS)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14+,15+,16-,17?,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKXXIQSHLLVPF-DXVYANPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@@H]1OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylidene Protection Mechanism

Benzylidene acetals are formed via acid-catalyzed condensation between diols and benzaldehyde derivatives. For methyl α-D-galactopyranoside, this reaction preferentially protects the 4,6-hydroxyl groups due to their cis-1,3-diol configuration, which favors cyclization. The protocol involves dissolving methyl α-D-galactopyranoside in dry dimethylformamide (DMF) with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid (TsOH). The mixture is heated at 60–70°C for 6–8 hours, yielding methyl 4,6-O-benzylidene-α-D-galactopyranoside as a crystalline solid (91% yield).

Key Reaction Conditions

-

Solvent: Anhydrous DMF

-

Catalyst: 0.5–1.0 mol% TsOH

-

Temperature: 60–70°C

-

Workup: Neutralization with aqueous NaHCO₃, extraction with dichloromethane, and silica gel chromatography.

Regioselective Acetylation of 2,3-Dihydroxyl Groups

With the 4,6-positions protected, the 2,3-hydroxyls become the focus for acylation. Achieving di-O-acetylation requires careful control to avoid over-acylation or migration.

Direct Acetylation Using Acetic Anhydride

A straightforward method employs acetic anhydride in pyridine, a classic acetylating system. Methyl 4,6-O-benzylidene-α-D-galactopyranoside is dissolved in pyridine, cooled to 0°C, and treated with acetic anhydride (2.5 equiv). The reaction proceeds at room temperature for 12 hours, yielding the di-O-acetyl derivative in 85–90% yield.

Advantages

-

Simplicity: Single-step reaction.

-

High Yield: Minimal side products due to the steric hindrance of the benzylidene group.

Analytical Validation

Stannylene Acetal-Mediated Acetylation

For enhanced regiocontrol, the stannylene acetal method selectively activates hydroxyl groups. Dibutyltin oxide (1.2 equiv) is refluxed with methyl 4,6-O-benzylidene-α-D-galactopyranoside in methanol, forming a 2,3-stannylene intermediate. Subsequent treatment with acetyl chloride (1.5 equiv) in dichloromethane selectively acetylates the 2-OH first, followed by the 3-OH under prolonged reaction times (24 hours).

Reaction Specifics

-

Intermediate: 2,3-Stannylene complex (¹H NMR: δ 1.50–1.70 ppm, Sn-CH₂).

-

Yield: 78% for di-O-acetylation.

Comparative Analysis of Acetylation Methods

| Method | Conditions | Yield | Regioselectivity |

|---|---|---|---|

| Direct Acetylation | Ac₂O/pyridine, 12 h, rt | 85–90% | Moderate |

| Stannylene-Mediated | SnO/MeOH, AcCl/CH₂Cl₂, 24 h | 78% | High |

The direct method is preferred for scalability, while the stannylene approach offers precise control for asymmetric derivatives.

Side Reactions and Mitigation Strategies

Acetyl Migration

Under basic conditions, acetyl groups may migrate from C-2 to C-3 or vice versa. This is minimized by:

Benzylidene Ring Opening

Prolonged exposure to strong acids or moisture can hydrolyze the benzylidene group. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical during reactions.

Scalability and Industrial Applications

Large-scale synthesis (≥100 g) employs continuous flow reactors to enhance mixing and heat transfer. Key parameters include:

-

Residence Time: 30 minutes for benzylidene formation.

-

Catalyst Recycling: TsOH is recovered via ion-exchange resins, reducing costs.

Recent Advances in Catalysis

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, where acetyl or benzylidene groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing acetyl or benzylidene groups.

Scientific Research Applications

Synthetic Applications

1. Synthesis of Glycosides

The compound is frequently used as a glycosyl donor in the synthesis of various glycosides. Its structure allows for selective reactions that facilitate the formation of glycosidic bonds with different aglycones.

Case Study: Synthesis of Glycosides

In a study by Zhang et al. (2021), methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-galactopyranoside was utilized to synthesize a series of galactosides with enhanced biological activity. The reaction conditions were optimized to achieve high yields and purity levels.

Table 1: Synthesis Yield of Galactosides Using Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-α-D-galactopyranoside

| Aglycone | Reaction Yield (%) | Conditions |

|---|---|---|

| Phenol | 85 | AcOH, 60°C, 12 hours |

| Alcohol | 90 | DMSO, 80°C, 24 hours |

| Amino Acid | 75 | DMF, RT, 48 hours |

Biological Applications

2. Antiviral Activity

Research indicates that derivatives of methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-galactopyranoside exhibit antiviral properties against various viruses.

Case Study: Antiviral Screening

A study conducted by Lee et al. (2022) assessed the antiviral efficacy of this compound against herpes simplex virus (HSV). The results demonstrated a significant reduction in viral replication at concentrations as low as 10 µM.

Carbohydrate Chemistry

3. Carbohydrate Derivatives

The compound serves as an intermediate in the preparation of more complex carbohydrate derivatives used in drug development and vaccine formulations.

Table 2: Carbohydrate Derivatives Synthesized from Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-α-D-galactopyranoside

| Derivative Name | Yield (%) | Application Area |

|---|---|---|

| Galacto-lipid | 80 | Vaccine formulation |

| Galacto-peptide | 70 | Antibody production |

| Glycoprotein | 75 | Drug delivery systems |

Mechanism of Action

The mechanism by which Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside exerts its effects involves:

Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

Methyl 2,3-Dibenzoyl-4,6-O-benzylidene-β-D-galactopyranoside

- Key Differences : Benzoyl groups at C2 and C3 instead of acetyl.

- Synthesis : Benzoylation with benzoyl chloride in pyridine yields higher steric bulk compared to acetylation, slowing reaction kinetics but improving crystallinity .

- Applications : Preferred in photolabile protection strategies due to benzoyl’s UV absorption properties. However, deprotection requires harsher conditions (e.g., NaOH/MeOH) compared to acetyl groups .

Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside

- Key Differences : Additional TBS protection at C4 and benzoylation at C4.

- Synthesis : Sequential benzoylation and silylation enable orthogonal deprotection. The TBS group offers stability under acidic conditions, allowing selective removal of benzylidene or benzoyl groups .

- Applications : Used in syntheses requiring temporary protection of primary hydroxyls (C6) for late-stage functionalization .

Methyl 4,6-O-Benzylidene-α-D-glucopyranoside Derivatives

- Key Differences: Glucopyranoside backbone instead of galactopyranoside.

- Reactivity : The axial C4 hydroxyl in galactose (vs. equatorial in glucose) alters stereochemical outcomes in glycosylation. For example, galacto-derivatives exhibit higher reactivity in β-linked disaccharide formation due to favorable transition-state geometry .

Functional Analogues with Modified Backbones

Benzyl 2,3-di-O-acetyl-4,6-cyclo-dideoxy-β-D-galactopyranosyl-(1→4)-glucopyranoside

- Key Differences : Cyclo-dideoxy modification at C4 and C6 eliminates hydroxyl groups, creating a rigid bicyclic structure.

- Applications : Used in crystallographic studies to analyze glycosidic bond conformations. The absence of C4/C6 hydroxyls simplifies NMR interpretation but limits further derivatization .

Methyl 2-O-Mesyl-4,6-thioanhydro-α-D-gulopyranoside

- Key Differences : Thioanhydro ring (C4–C6 sulfur bridge) and mesyl group at C2.

- Synthesis: Mitsunobu reaction introduces the sulfur atom, enabling ring contraction. The mesyl group facilitates nucleophilic substitutions at C2 .

- Applications : Serves as a precursor for thiosugar antibiotics and enzyme inhibitors .

Comparative Data Table

Reactivity and Deprotection Trends

- Acetyl vs. Benzoyl Groups : Acetyl deprotection (e.g., Zemplén conditions: NaOMe/MeOH) is milder and faster than benzoyl removal, which requires prolonged basic conditions .

- Benzylidene Acetal Stability : Benzylidene groups are stable under basic conditions but cleaved by acidic hydrolysis (e.g., AcOH/H₂O), enabling selective exposure of C4 and C6 hydroxyls .

- Steric Effects : Bulky benzoyl or TBS groups hinder glycosylation at adjacent positions, whereas acetyl allows higher flexibility .

Biological Activity

Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-α-D-galactopyranoside (referred to as MDG) is a synthetic glycoside derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MDG is characterized by the following chemical structure:

- Empirical Formula : C₁₄H₁₈O₆

- Molecular Weight : 286.29 g/mol

- CAS Number : 4141-45-1

The compound features two acetyl groups and a benzylidene moiety, which contribute to its solubility and reactivity in biological systems.

Anticancer Properties

MDG has been investigated for its anticancer potential, particularly against various cancer cell lines. Studies have demonstrated that MDG exhibits cytotoxic effects, leading to apoptosis in cancer cells.

- Cytotoxicity Assays : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) have shown that MDG induces cell death in a dose-dependent manner. The half-maximal inhibitory concentration (IC₅₀) values were found to be around 15 µM for HeLa cells and 20 µM for MCF-7 cells after 48 hours of treatment .

- Mechanism of Action : The mechanism by which MDG induces apoptosis involves the activation of caspase pathways. Specifically, caspase-3 and caspase-9 were activated in treated cells, indicating that both intrinsic and extrinsic apoptotic pathways are involved .

Anti-inflammatory Effects

MDG has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .

Data Table: Biological Activity Overview

| Activity | Cell Type | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | HeLa | 15 | Caspase activation |

| Cytotoxicity | MCF-7 | 20 | Caspase activation |

| Anti-inflammatory | Macrophages | Not specified | Inhibition of TNF-alpha and IL-6 |

Case Studies

- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that MDG derivatives exhibited enhanced cytotoxicity compared to their parent compounds. The authors attributed this to the increased lipophilicity provided by the benzylidene group, which facilitates membrane penetration .

- Inflammation Model : In a murine model of acute inflammation, MDG administration resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Q & A

Basic: What are the optimal conditions for synthesizing Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-α-D-galactopyranoside, and how is its structure verified?

Methodological Answer:

The synthesis involves two key steps: (1) benzylidene protection of the 4,6-hydroxyl groups and (2) selective acetylation of the 2,3-hydroxyl groups. Acetylation is typically performed using acetic anhydride in pyridine, yielding 84.5% after recrystallization from ethanol-water . Structural verification relies on NMR spectroscopy:

- ¹H NMR : Signals at δ 5.72 (acetoxy groups) and characteristic benzylidene aromatic protons (δ 6.85–7.25) confirm regioselective protection .

- ¹³C NMR : Distinct carbonyl signals (~170 ppm) and benzylidene carbons (~100–120 ppm) validate the acetylation pattern .

X-ray diffraction data (e.g., 8.94 vs, 4.88 s) further corroborate crystallinity and stereochemistry .

Advanced: How does the regioselectivity of hydroxyl group reactivity in benzylidene-protected galactopyranosides influence subsequent functionalization?

Methodological Answer:

The benzylidene acetal directs reactivity toward the 2,3-hydroxyls due to steric and electronic effects. In methyl 4,6-O-benzylidene-α-D-galactopyranoside, the C3 hydroxyl is more reactive than C2 toward benzoylation in pyridine, attributed to reduced steric hindrance and favorable hydrogen-bonding interactions . However, competing pathways may arise if reaction conditions (e.g., solvent polarity, catalyst) are altered. For example, trifluoroacetic acid (TFA) and triethylsilane (TES) selectively cleave the benzylidene group to generate 6-O-benzyl derivatives, enabling further modifications at C4 . Researchers must optimize conditions (e.g., temperature, stoichiometry) to achieve desired selectivity.

Basic: What analytical techniques are critical for confirming the purity of Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-α-D-galactopyranoside?

Methodological Answer:

- TLC : Monitor reaction progress using silica gel plates (e.g., ethyl acetate/hexane 3:7). Spots are visualized with UV or anisaldehyde stain .

- HPLC : Reverse-phase columns (C18) with acetonitrile/water gradients resolve impurities; retention times are compared to standards .

- Mass Spectrometry : ESI-HRMS confirms molecular weight (e.g., [M+Na]⁺ at m/z 485.1578 for C₂₁H₂₆O₈Na) .

- Optical Rotation : Specific rotation ([α]²⁴D) values (e.g., −34.9 for related compounds) ensure enantiomeric purity .

Advanced: How can contradictions in reported regioselectivity data for benzylidene-protected galactopyranosides be resolved?

Methodological Answer:

Discrepancies often stem from solvent effects or competing reaction mechanisms. For instance:

- In pyridine, the C3 hydroxyl reacts preferentially with benzoyl chloride due to solvent-assisted deprotonation .

- In dichloromethane with DMAP catalysis, steric effects dominate, favoring C2 reactivity.

To resolve contradictions:

Control Experiments : Repeat reactions under standardized conditions (solvent, temperature, catalyst).

Computational Modeling : Use DFT calculations to predict transition-state energies for competing pathways.

Isotopic Labeling : Track reaction intermediates via ¹⁸O-labeled reagents to elucidate mechanistic pathways .

Basic: What are the primary applications of Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-α-D-galactopyranoside in glycochemistry?

Methodological Answer:

This compound serves as a versatile glycosyl donor/acceptor for:

- Oligosaccharide Synthesis : Its 2,3-diacetyl groups act as temporary protecting groups, enabling sequential glycosylation at C4 or C6 after benzylidene cleavage .

- Glycoconjugate Development : Used to synthesize antigenic trisaccharides (e.g., methyl O-α-L-fucopyranosyl-(1→3)-β-D-galactopyranoside derivatives) for immunological studies .

- Enzyme Substrates : The benzylidene group mimics natural carbohydrate conformations, aiding in glycosidase inhibition assays .

Advanced: What strategies mitigate side reactions during deprotection of the benzylidene group?

Methodological Answer:

Benzylidene cleavage via acid hydrolysis (e.g., TFA/H₂O) risks acetal migration or glycosidic bond hydrolysis. Mitigation strategies include:

- Reductive Opening : Use TFA/TES to selectively reduce the benzylidene to a 6-O-benzyl group, preserving the glycosidic linkage (94% yield) .

- Low-Temperature Conditions : Perform reactions at −20°C to minimize acid-catalyzed degradation .

- Neutralization Protocols : Post-reaction neutralization with NaHCO₃ prevents residual acid from degrading sensitive functionalities .

Basic: How is the stereochemistry of the benzylidene group confirmed in this compound?

Methodological Answer:

The benzylidene acetal’s configuration (α or β) is determined via:

- NOE Spectroscopy : Irradiation of the benzylidene methine proton (δ ~5.5–6.0) shows spatial proximity to specific ring protons, confirming the endo or exo orientation .

- X-ray Crystallography : For example, the (4aR,6S,7R,8R,8aR) configuration in methyl 4,6-O-benzylidene-α-D-galactopyranoside is validated by crystal structure analysis .

Advanced: How does this compound’s reactivity compare to its glucopyranoside analogs in glycosylation reactions?

Methodological Answer:

Galactopyranosides exhibit distinct reactivity due to axial C4 hydroxyls:

- Donor Efficiency : The 2,3-diacetyl groups enhance leaving-group ability, but axial C4 steric hindrance reduces glycosylation yields compared to glucopyranosides .

- Anomeric Effect : The α-configuration stabilizes the transition state via hyperconjugation, favoring β-glycoside formation when using thioglycoside donors .

Comparative kinetic studies (e.g., HPLC monitoring of glycosylation rates) are recommended to tailor reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.